molecular formula C18H28N2O4 B13170876 Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate

Cat. No.: B13170876
M. Wt: 336.4 g/mol
InChI Key: YUPJDMZGLOSGTN-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate (CAS: 1246035-54-0, referred to as Compound A) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 3-amino substituent, and a 3,4-dimethoxyphenyl moiety at the 4-position of the piperidine ring . This compound is commercially available at 95% purity and is of interest in medicinal chemistry due to its structural versatility. The Boc group enhances solubility and stability during synthetic processes, while the 3,4-dimethoxyphenyl substituent may influence electronic properties and biological interactions.

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)20-9-8-13(14(19)11-20)12-6-7-15(22-4)16(10-12)23-5/h6-7,10,13-14H,8-9,11,19H2,1-5H3

InChI Key

YUPJDMZGLOSGTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Fluorinated Piperidine Derivatives ()

Compounds 10a , 10b , and 10c share the Boc-protected piperidine backbone but differ in their aryl substituents:

  • 10a : 3,4-Difluorophenyl
  • 10b : 3,5-Difluorophenyl
  • 10c : 4-Fluorophenyl
Compound Substituent Yield (%) ESI-MS ([M+H]⁺) Molecular Weight (g/mol)
10a 3,4-Difluorophenyl 80 313 312.3
10b 3,5-Difluorophenyl 75 313 312.3
10c 4-Fluorophenyl 75 295 294.3

Key Observations :

  • Fluorinated derivatives exhibit lower molecular weights compared to Compound A (inferred MW ~336 g/mol for C₁₈H₂₈N₂O₄).
  • The 3,4-difluoro substitution (10a) and 3,5-difluoro substitution (10b) yield identical molecular weights but distinct electronic environments.
  • Yields for fluorinated analogs range from 75–80%, indicating efficient synthesis protocols .

Chlorinated Anilino Derivative (–11)

Tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate (C₁₆H₂₂Cl₂N₂O₂, MW: 345.25 g/mol) features a 3,4-dichloroanilino group.

Structural Insights :

  • The piperidine ring adopts a chair conformation, with substituents in equatorial positions.
  • N–H⋯O and C–H⋯O hydrogen bonds form ribbon-like structures along the a-axis, enhancing crystallinity .

Comparison with Compound A :

  • The dichloroanilino group introduces stronger electron-withdrawing effects compared to the dimethoxyphenyl group in Compound A.
  • Chlorinated derivatives may exhibit reduced solubility due to increased hydrophobicity.

Pyridinyl Substituted Analogs (–6)

Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (C₁₅H₂₃N₃O₂, MW: 277.36 g/mol) replaces the dimethoxyphenyl group with a pyridin-3-yl moiety.

Key Differences :

  • Safety data indicate precautions for handling (e.g., respiratory and eye protection), though Compound A’s safety profile is unspecified in the evidence .

Dimethoxybenzoyl-Linked Piperidine ()

Tert-butyl 4-((3-(3,4-dimethoxybenzoyl)benzyl)oxy)piperidine-1-carboxylate (16) shares the 3,4-dimethoxyphenyl group but incorporates a benzyloxy linkage.

Structural Notes:

  • ¹H NMR signals (δ 7.73–6.44 ppm) confirm aromatic protons, while ¹³C NMR highlights carbonyl carbons (δ 159.9–98.7 ppm) .
  • The extended benzoyl-benzyloxy chain may reduce membrane permeability compared to Compound A.

Crystallography and Solubility

  • The dichloroanilino derivative crystallizes in an orthorhombic system (P2₁2₁2₁) with strong hydrogen bonding, suggesting higher melting points than Compound A .
  • Dimethoxy groups in Compound A likely enhance solubility in polar solvents compared to halogenated analogs.

Implications for Medicinal Chemistry

  • Substituent Effects: Electron-donating methoxy groups (Compound A) vs. electron-withdrawing halogens (10a–c, dichloroanilino) modulate electronic density, impacting receptor binding or metabolic stability.

Biological Activity

Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C18_{18}H28_{28}N2_2O4_4
  • Molecular Weight : 336.43 g/mol
  • CAS Number : 1354953-34-6

The compound features a piperidine ring substituted with an amino group and a dimethoxyphenyl moiety, which is significant for its biological interactions.

This compound exhibits several biological activities:

  • Antioxidant Activity : The presence of methoxy groups in the phenyl ring enhances the electron-donating ability, contributing to its antioxidant properties. This can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
  • Neuroprotective Properties : The piperidine structure is often associated with neuroactive compounds. Research indicates that derivatives of piperidine can exhibit neuroprotective effects by modulating neurotransmitter systems.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific cellular pathways involved in inflammation and apoptosis. For instance, it has been shown to reduce the release of interleukin-1 beta (IL-1β) from macrophages in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in various disease models:

  • Model for Neurodegeneration : In rodent models of neurodegenerative diseases, administration of this compound has resulted in improved cognitive function and reduced neuronal loss, suggesting neuroprotective effects.
  • Inflammatory Disease Models : In models of rheumatoid arthritis, treatment with this compound led to decreased joint swelling and inflammation markers.

Case Studies

  • Case Study on Anti-inflammatory Activity :
    • In a study examining the anti-inflammatory properties of similar compounds, tert-butyl derivatives were shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Neuroprotective Effects :
    • A recent investigation into piperidine derivatives indicated that this compound exhibited significant neuroprotective effects against oxidative stress-induced neuronal damage . The findings suggest potential therapeutic applications in neurodegenerative conditions.

Data Summary

Activity TypeObservationsReference
AntioxidantEnhanced electron donation; reduced oxidative stress
Anti-inflammatoryDecreased IL-1β release in macrophages
NeuroprotectiveImproved cognitive function in animal models

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